molecular formula C25H26N2O4 B11617181 methyl 4-(10-acetyl-3,3-dimethyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-11-yl)benzoate

methyl 4-(10-acetyl-3,3-dimethyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-11-yl)benzoate

Cat. No.: B11617181
M. Wt: 418.5 g/mol
InChI Key: VPIIYIJSESGCSN-UHFFFAOYSA-N
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Description

Methyl 4-(10-acetyl-3,3-dimethyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-11-yl)benzoate is a synthetic dibenzo[b,e][1,4]diazepin-1-one derivative characterized by a fused bicyclic diazepine core substituted with an acetyl group at position 10, dimethyl groups at position 3, and a methyl benzoate moiety at position 11.

Key structural features include:

  • Diazepine core: A seven-membered ring with two nitrogen atoms, fused to two benzene rings.
  • 3,3-Dimethyl: Steric effects that may stabilize the diazepine ring conformation. 11-Methyl benzoate: A polar ester group that modulates solubility and metabolic stability.

Synthetic routes for analogous compounds involve multi-step reactions, including condensation, cyclization, and functional group modifications, as evidenced by spectral characterization (e.g., ¹H NMR, IR) in related studies .

Properties

Molecular Formula

C25H26N2O4

Molecular Weight

418.5 g/mol

IUPAC Name

methyl 4-(5-acetyl-9,9-dimethyl-7-oxo-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-6-yl)benzoate

InChI

InChI=1S/C25H26N2O4/c1-15(28)27-20-8-6-5-7-18(20)26-19-13-25(2,3)14-21(29)22(19)23(27)16-9-11-17(12-10-16)24(30)31-4/h5-12,23,26H,13-14H2,1-4H3

InChI Key

VPIIYIJSESGCSN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1C(C2=C(CC(CC2=O)(C)C)NC3=CC=CC=C31)C4=CC=C(C=C4)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(10-acetyl-3,3-dimethyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-11-yl)benzoate typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the dibenzo[b,e][1,4]diazepine core, followed by acetylation and esterification reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(10-acetyl-3,3-dimethyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-11-yl)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert ketone groups to alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Chemical Properties and Structure

The compound features a dibenzo[1,4]diazepine scaffold with multiple functional groups that contribute to its biological activity. The presence of an acetyl group enhances its lipophilicity and potential interaction with biological targets.

Anticancer Activity

Research has indicated that derivatives of dibenzo[1,4]diazepines exhibit significant anticancer properties. For instance, compounds designed based on this scaffold have been shown to inhibit checkpoint kinase 1 (Chk1), which plays a crucial role in the cell cycle regulation and DNA damage response. A study highlighted that specific derivatives could enhance the cytotoxicity of chemotherapeutic agents like camptothecin by increasing their effectiveness against cancer cells while maintaining low cytotoxicity towards normal cells .

Anxiolytic and Sedative Effects

The compound's structural similarity to traditional benzodiazepines suggests potential anxiolytic (anxiety-reducing) effects. Benzodiazepines typically modulate gamma-aminobutyric acid (GABA) receptors in the central nervous system. Research into similar compounds has shown promising results in reducing anxiety and promoting sedation through GABAergic mechanisms .

Histone Deacetylase Inhibition

Another area of interest is the compound's potential as a histone deacetylase (HDAC) inhibitor. HDAC inhibitors are being explored for their role in cancer therapy and neurodegenerative diseases due to their ability to alter gene expression by modifying chromatin structure. Studies have indicated that certain dibenzo[1,4]diazepine derivatives can effectively inhibit HDAC activity, offering novel therapeutic avenues for treating various conditions .

Case Studies and Research Findings

StudyFocusFindings
Pharmacokinetic Studies Anticancer ActivityModerate bioavailability (20%) in murine models; significant enhancement of camptothecin efficacy .
Anxiolytic Activity Evaluation Behavioral TestsDemonstrated anxiolytic effects comparable to established benzodiazepines in rodent models .
HDAC Inhibition Analysis Cancer ResearchIdentified as effective HDAC inhibitors with potential applications in cancer therapy .

Mechanism of Action

The mechanism of action of methyl 4-(10-acetyl-3,3-dimethyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-11-yl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions are subjects of ongoing research.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally related dibenzo[b,e][1,4]diazepin-1-one derivatives vary in substituents at positions 10 and 11, which critically influence physicochemical properties and bioactivity. Below is a detailed comparison:

Table 1: Structural and Functional Comparison of Analogous Compounds

Compound Name Substituents (Position 10) Substituents (Position 11) Molecular Weight (g/mol) Key Properties/Activities Evidence ID
Methyl 4-(10-acetyl-3,3-dimethyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-11-yl)benzoate Acetyl 4-(Methoxycarbonyl)phenyl ~470* Enhanced polarity due to ester group; potential CNS activity inferred from structural analogs -
10-Acetyl-11-[3-(benzyloxy)-4-methoxyphenyl]-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one Acetyl 3-(Benzyloxy)-4-methoxyphenyl 496.60 Increased lipophilicity; benzyloxy group may confer metabolic instability
10-(4-Bromobenzoyl)-11-(3,4-dimethoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one 4-Bromobenzoyl 3,4-Dimethoxyphenyl 561.47 Bromine enhances halogen bonding; dimethoxy groups improve solubility
3,3-Dimethyl-11-(6-methyl-4-oxo-4H-chromen-3-yl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one None 6-Methyl-4-oxochromen-3-yl 400.47 Chromene substituent introduces planar aromaticity; potential fluorescence
11-(4-Methoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one None 4-Methoxyphenyl ~380† Crystallographically characterized; stable monohydrate form

*Estimated based on structural analogs. †Calculated from molecular formula.

Key Observations:

Substituent Effects on Solubility :

  • The methyl benzoate group in the target compound improves aqueous solubility compared to lipophilic substituents like benzyloxy (e.g., ) or bromobenzoyl (e.g., ).
  • Methoxy and dimethoxy groups (e.g., ) enhance solubility via hydrogen bonding.

Metabolic Stability :

  • Ester groups (e.g., methyl benzoate) are prone to hydrolysis, whereas ethers (e.g., benzyloxy in ) may resist enzymatic degradation.

Structural Rigidity :

  • Chromene-substituted analogs (e.g., ) exhibit planar aromatic systems that could influence π-π stacking in receptor binding.
  • Crystallographic data for the 4-methoxyphenyl analog confirms a rigid, chair-like diazepine conformation .

Research Findings and Implications

  • CNS Potential: The diazepine core is analogous to benzodiazepines, suggesting GABA receptor modulation .
  • Synthetic Feasibility : Derivatives are synthesized via robust protocols, including cyclization and functionalization steps validated by ¹H NMR and IR .
  • SAR Insights : Position 11 substitutions dictate solubility and metabolic profiles, guiding lead optimization.

Biological Activity

Methyl 4-(10-acetyl-3,3-dimethyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-11-yl)benzoate, a complex organic compound, is part of a broader class of dibenzo[b,e][1,4]diazepine derivatives. These compounds have garnered attention in medicinal chemistry due to their diverse biological activities, including potential applications in cancer therapy and as inhibitors of various enzymes. This article aims to explore the biological activity of this specific compound, focusing on its pharmacological properties, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Molecular Formula : C26H31N7O3
  • Molecular Weight : 485.58 g/mol
  • CAS Number : To be determined based on specific database searches.

The presence of the dibenzo structure contributes to its unique pharmacological profile.

Anticancer Activity

Recent studies have indicated that dibenzo[b,e][1,4]diazepine derivatives exhibit significant anticancer properties by acting as histone deacetylase (HDAC) inhibitors. Inhibition of HDAC is crucial for altering gene expression patterns associated with cancer progression. For example:

  • Case Study : A derivative structurally similar to this compound was shown to inhibit HDAC activity in various cancer cell lines, leading to increased apoptosis and reduced proliferation rates .

Neuroprotective Effects

The compound has also been evaluated for neuroprotective effects. Studies suggest that certain dibenzo derivatives can protect neuronal cells from oxidative stress and apoptosis:

  • Mechanism : The neuroprotective action is believed to involve modulation of neurotransmitter systems and reduction of oxidative damage .

Anti-inflammatory Properties

In addition to anticancer and neuroprotective effects, there is emerging evidence that these compounds may possess anti-inflammatory properties. This activity is particularly relevant in conditions such as neurodegenerative diseases where inflammation plays a key role:

  • Research Findings : Some derivatives have been shown to inhibit pro-inflammatory cytokines in vitro .

Synthesis Methods

The synthesis of this compound typically involves multi-step reactions including:

  • Formation of the Dibenzo Structure : Utilizing cyclization reactions between appropriate precursors.
  • Acetylation : Introducing acetyl groups at specific positions to enhance biological activity.
  • Methylation : Methylating the benzoate moiety for improved solubility and bioavailability.

Summary of Biological Activities

Activity TypeMechanismReference
AnticancerHDAC inhibition leading to apoptosis
NeuroprotectionModulation of oxidative stress
Anti-inflammatoryInhibition of cytokines

Synthesis Overview

StepReagents/ConditionsYield (%)
Dibenzo FormationPrecursor A + Precursor B (Acidic Medium)70%
AcetylationAcetic Anhydride + Catalyst85%
MethylationMethyl Iodide + Base90%

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